1-Ethyl-2,3-dihydro-1H-benzimidazole is a heterocyclic compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities. This compound is characterized by a fused benzene and imidazole ring system, making it structurally significant in medicinal chemistry. It has garnered interest due to its potential applications in pharmaceuticals, particularly in the development of new antibacterial agents and other therapeutic compounds.
The compound can be synthesized from various precursors, including 1,2-phenylenediamine. It falls under the classification of benzimidazole derivatives, which are recognized for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. The structural formula can be represented as follows:
The synthesis of 1-ethyl-2,3-dihydro-1H-benzimidazole typically involves several steps:
The synthesis can yield high purity compounds with significant yields depending on the reaction conditions employed .
1-Ethyl-2,3-dihydro-1H-benzimidazole can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties to enhance its pharmacological efficacy .
The mechanism of action for compounds like 1-ethyl-2,3-dihydro-1H-benzimidazole often involves:
Research has indicated that certain benzimidazole derivatives exhibit significant antibacterial activity against various strains of bacteria by targeting these mechanisms .
Physical Properties:
Chemical Properties:
These properties are critical for understanding the handling and application of this compound in research and pharmaceutical development .
1-Ethyl-2,3-dihydro-1H-benzimidazole has several notable applications:
The benzimidazole nucleus – a fusion of benzene and imidazole rings – emerged as a critical pharmacophore following its first synthesis by Hoebrecker in 1872. This heterocyclic system gained prominence with the discovery of vitamin B₁₂ (1948), whose 5,6-dimethylbenzimidazole moiety highlighted its biological relevance. The 1960s marked a therapeutic breakthrough with the introduction of thiabendazole as an antifungal agent, establishing the scaffold’s agricultural and veterinary utility. Subsequent development of proton-pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole) cemented benzimidazoles as "privileged structures" in drug discovery due to their structural mimicry of purine nucleotides and versatile binding capabilities [5] [8].
Table 1: Milestone Benzimidazole-Based Therapeutics
Compound | Year Introduced | Primary Therapeutic Application |
---|---|---|
Thiabendazole | 1960s | Antifungal/Anthelmintic |
Omeprazole | 1980s | Antiulcer (Proton Pump Inhibitor) |
Albendazole | 1980s | Broad-Spectrum Anthelmintic |
Telmisartan | 1990s | Antihypertensive (ARB) |
1-Ethyl-2,3-dihydro-1H-benzimidazole (CAS 71648-26-5) exemplifies tailored benzimidazole derivatives where strategic substitutions enhance physicochemical properties. The ethyl group at N₁ introduces steric and electronic modulation, while saturation of the 2,3-bond (dihydro formation) reduces planarity, influencing π-π stacking interactions. Key features include:
Table 2: Calculated Physicochemical Properties of 1-Ethyl-2,3-dihydro-1H-benzimidazole
Property | Value | Method |
---|---|---|
Density | 1.035 g/cm³ | Computational Calc. |
Boiling Point | 261.5°C | Computational Calc. |
Flash Point | 128.5°C | Computational Calc. |
pKa | ~7.34 | Predicted |
Partition Coefficient (logP) | 1.8 (est.) | Experimental/Calc. |
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: